molecular formula C4H9ClN4 B1523742 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1033521-69-5

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No. B1523742
M. Wt: 148.59 g/mol
InChI Key: ITTMYLROCFFGRE-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have been studied for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride”, involves maintaining stable reaction conditions for a certain period . The effect of increasing the molar ratio of the amine to alkyl halide was explored .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” and its derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” include a density of 1.3±0.1 g/cm3, boiling point of 266.3±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.4±3.0 kJ/mol, flash point of 114.9±27.9 °C, and index of refraction of 1.634 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
  • Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .
  • Results or Outcomes : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

  • Scientific Field : Medicinal Chemistry, Pharmacology .
  • Summary of Application : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
  • Methods of Application : Various synthetic strategies are used to create 1,2,4-triazole-containing scaffolds .
  • Results or Outcomes : The review article stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Fungicidal Agents

  • Scientific Field : Agricultural Chemistry, Mycology .
  • Summary of Application : A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized . These compounds were evaluated for their antifungal activities against eight phytopathogens .
  • Methods of Application : The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
  • Results or Outcomes : Most of the title compounds displayed moderate to high fungicidal activities . Compound (Z)-1- (6- (4-bromo-2-chlorophenoxy)pyridin-3-yl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) exhibited a broad-spectrum antifungal activities with the EC50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry, Microbiology .
  • Summary of Application : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized . These compounds were evaluated for their antimicrobial activities .
  • Methods of Application : The structures of these derivatives were established by NMR and MS analysis .
  • Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Organic Catalysts

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts .
  • Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Safety And Hazards

The safety of “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” and its derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” and its derivatives could involve further exploration of their potential as anticancer agents. More research could be done to understand their mechanism of action and to optimize their synthesis process for potential therapeutic applications .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMYLROCFFGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

CAS RN

1033521-69-5
Record name 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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